

Technical Guide: Physicochemical Properties and Synthetic Utility of 3-Bromopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromopyridine-2-carbonitrile**

Cat. No.: **B014651**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical document provides a comprehensive overview of the physicochemical properties, particularly the melting point, of **3-Bromopyridine-2-carbonitrile** (CAS No. 55758-02-6). It includes a compilation of reported melting point data and a detailed experimental protocol for its determination via the capillary method. Furthermore, this guide illustrates the compound's critical role as a versatile intermediate in organic and pharmaceutical synthesis through a logical workflow diagram. This document is intended to serve as a practical resource for laboratory and development settings.

Physicochemical Properties

3-Bromopyridine-2-carbonitrile, also known as 3-Bromo-2-cyanopyridine, is a halogenated heterocyclic compound widely utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry[1]. Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Data for **3-Bromopyridine-2-carbonitrile**

Property	Value	Source(s)
CAS Number	55758-02-6	[2] [3] [4]
Molecular Formula	C ₆ H ₃ BrN ₂	[1] [2] [5]
Molecular Weight	183.01 g/mol	[1] [2] [3]
Appearance	White to pale brown or pale yellow to brown solid/powder	[1] [5]
Melting Point (°C)	93-98	[1] [2] [3] [4]
55-60	[1]	
101-105	[6]	
92 (recrystallized)	[5]	
Boiling Point (°C)	120°C / 4mm Hg	[5]
Density	1.7-1.8 g/cm ³	[1]
Synonyms	3-Bromo-2-cyanopyridine, 3-Bromopicolinonitrile	[4] [5]

Note: The variability in the reported melting point may be attributed to differences in sample purity, analytical methodology, or the presence of crystalline polymorphs.

Experimental Protocol: Melting Point Determination

The following protocol details the standard capillary method for determining the melting point range of **3-Bromopyridine-2-carbonitrile**.

2.1. Objective

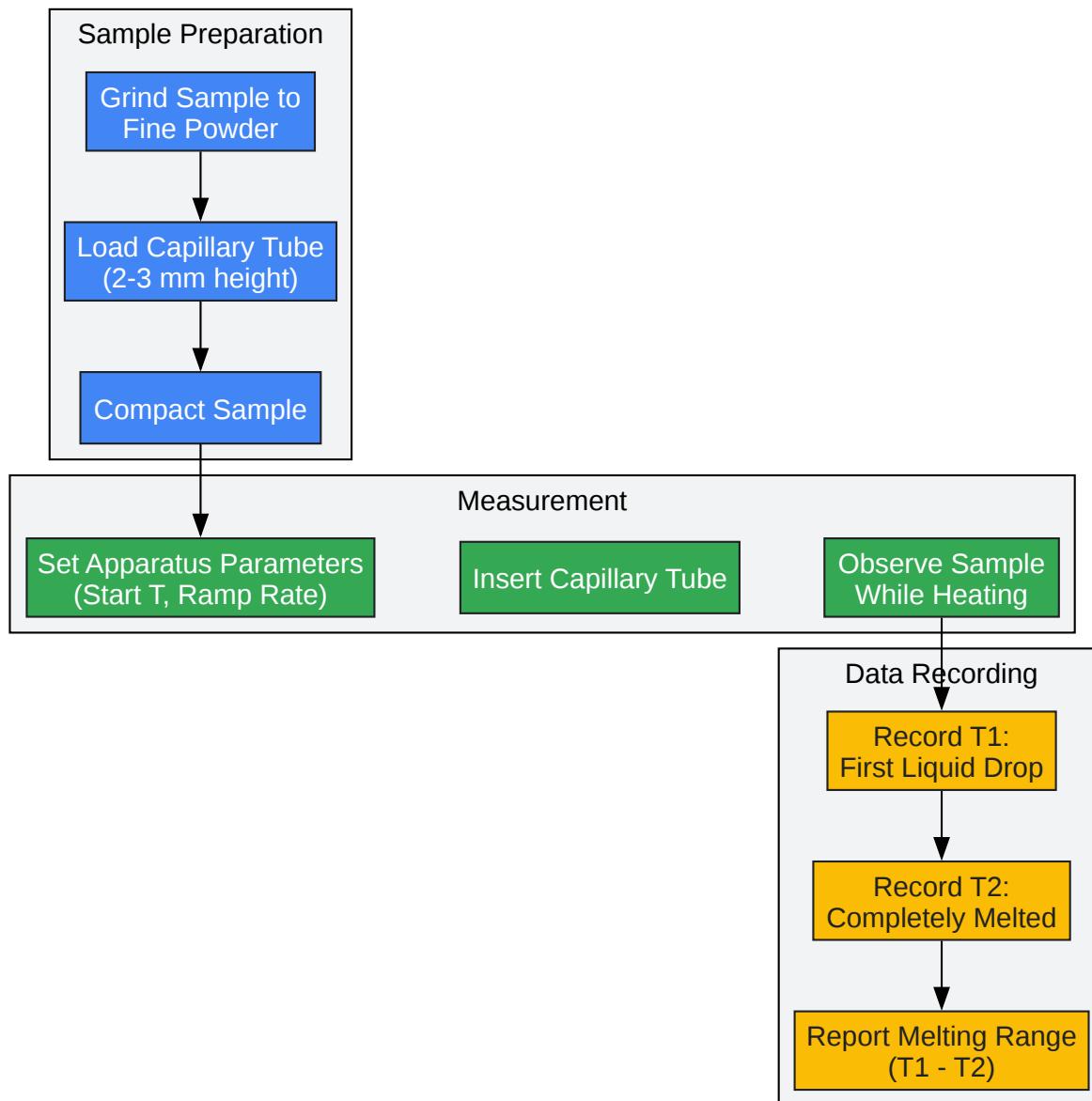
To accurately determine the melting point range of a solid sample of **3-Bromopyridine-2-carbonitrile** using a digital melting point apparatus.

2.2. Materials and Equipment

- **3-Bromopyridine-2-carbonitrile** sample (dry, finely powdered)

- Capillary tubes (sealed at one end)
- Digital melting point apparatus (e.g., DigiMelt or similar)
- Spatula
- Mortar and pestle (if sample is not a fine powder)
- Long glass tube (for packing)

2.3. Procedure


- Sample Preparation:
 - Ensure the **3-Bromopyridine-2-carbonitrile** sample is completely dry, as moisture can depress the melting point and broaden the range.[7]
 - If necessary, grind the crystalline sample into a fine, uniform powder using a mortar and pestle to ensure efficient heat transfer.[7]
- Capillary Tube Loading:
 - Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.[8]
 - Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[8]
 - To pack the sample tightly, drop the capillary tube (sealed end down) through a long glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the powder at the bottom.[8]
 - Repeat until the sample height in the capillary tube is 2-3 mm. An excessive sample amount can lead to an artificially broad melting range.[8]
- Apparatus Setup and Measurement:
 - Turn on the melting point apparatus.

- Set the starting temperature to approximately 15-20°C below the lowest expected melting point (based on literature values, e.g., start at 75°C).[8]
- Set a slow ramp rate of 1-2°C per minute to ensure thermal equilibrium and accurate observation.[8]
- Set the end temperature well above the expected melting point (e.g., 115°C).
- Insert the loaded capillary tube into the sample holder of the apparatus.[8]
- Observation and Recording:
 - Observe the sample through the magnified viewfinder.
 - Record the temperature at which the first drop of liquid appears (T1).
 - Continue heating and record the temperature at which the entire sample has completely melted into a clear liquid (T2).
 - The melting point is reported as the range from T1 to T2.

Visualizations: Workflows and Logical Relationships

3.1. Experimental Workflow for Melting Point Determination

The following diagram illustrates the step-by-step process for determining the melting point of **3-Bromopyridine-2-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: A step-by-step workflow for melting point determination.

3.2. Logical Role in Chemical Synthesis

3-Bromopyridine-2-carbonitrile is not typically an end-product but rather a crucial intermediate. Its bromo and cyano functional groups provide reactive sites for constructing more complex molecular architectures, making it a valuable precursor in drug discovery and materials science.[1][2]

The diagram below illustrates this logical relationship.

[Click to download full resolution via product page](#)

Caption: Role of **3-Bromopyridine-2-carbonitrile** as a key synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromopyridine-2-Carbonitrile Supplier in China [nj-finechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbino.com [nbino.com]
- 4. 3-Bromopyridine-2-carbonitrile 97 55758-02-6 [sigmaaldrich.com]
- 5. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Pharmaceutical intermediates | lookchem [lookchem.com]
- 7. 3-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Synthetic Utility of 3-Bromopyridine-2-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014651#melting-point-of-3-bromopyridine-2-carbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com